molecular formula C20H18N2O4 B2999755 4-(2-oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one CAS No. 2034468-14-7

4-(2-oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one

Cat. No.: B2999755
CAS No.: 2034468-14-7
M. Wt: 350.374
InChI Key: MZEBTICYOLXMNU-UHFFFAOYSA-N
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Description

This compound (CAS: 2034468-14-7) is a coumarin derivative with a molecular formula of C₂₀H₁₈N₂O₄ (molecular weight: 350.37 g/mol) . Its core structure consists of a 2H-chromen-2-one (coumarin) scaffold substituted at the 4-position with an ethoxy linker. The ethoxy group is further modified with a ketone (2-oxo) and a pyrrolidine ring, which is itself substituted with a pyridin-2-yl group. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in drug discovery libraries .

Properties

IUPAC Name

4-[2-oxo-2-(3-pyridin-2-ylpyrrolidin-1-yl)ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-19(22-10-8-14(12-22)16-6-3-4-9-21-16)13-25-18-11-20(24)26-17-7-2-1-5-15(17)18/h1-7,9,11,14H,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEBTICYOLXMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)C(=O)COC3=CC(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one , often referred to as a coumarin derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and antioxidant properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O4C_{18}H_{20}N_2O_4, with a molecular weight of 336.36 g/mol. The structure features a coumarin core substituted with a pyrrolidine and pyridine moiety, which is believed to enhance its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of coumarin derivatives, including the target compound. A notable study utilized the A549 human lung adenocarcinoma model to evaluate the cytotoxic effects of the compound:

Concentration (µM) Viability (%) Comparison
10045Cisplatin (CP) - 30% viability at same concentration

The results indicated that the compound exhibited significant cytotoxicity against cancer cells while showing relatively lower toxicity toward normal cells (HSAEC-1 KT) at the same concentration, suggesting a selective anticancer effect .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae32
Pseudomonas aeruginosa128

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .

Antioxidant Activity

The antioxidant properties of coumarin derivatives are well-documented. The target compound was tested for its ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay:

Concentration (µM) Scavenging Activity (%)
1025
5055
10075

At a concentration of 100 µM, the compound demonstrated significant scavenging activity, indicating its potential as a natural antioxidant agent .

Case Studies

  • Anticancer Study : In a comparative study involving various coumarin derivatives, the target compound showed promising results against A549 cells with an IC50 value lower than many tested analogs, suggesting it could be developed further as an anticancer agent .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing novel coumarin derivatives and evaluating their antimicrobial properties against resistant strains. The results indicated that modifications similar to those in the target compound could enhance efficacy against resistant bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of coumarin derivatives functionalized with pyrrolidine and aryl substituents. Below is a detailed comparison with structurally related analogs:

Structural Features

Compound Name (CAS) Core Structure Substituents at Ethoxy Chain Key Structural Differences
4-(2-oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one (2034468-14-7) Coumarin - 2-oxo group
- Pyrrolidin-1-yl linked to pyridin-2-yl
Unique pyridine-pyrrolidine hybrid substituent.
4-ethyl-7-methyl-5-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one (Y040-3722) Coumarin - 2-oxo group
- 4-(Pyrrolidin-1-yl)phenyl
Ethyl and methyl groups on coumarin; phenyl instead of pyridine.
5,7-dimethoxy-8-(1-(4-methoxyphenyl)-3-oxo-3-(pyrrolidin-1-yl)propyl)-4-phenyl-2H-chromen-2-one (958843-91-9) Coumarin - Methoxy groups at 5,7-positions
- Propyl chain with 3-oxo-pyrrolidine and aryl groups
Bulky substituents with multiple methoxy groups; extended alkyl chain.

Physicochemical Properties

Property Target Compound Y040-3722 958843-91-9
Molecular Weight 350.37 g/mol 376.40 g/mol ~551.58 g/mol (est.)
Lipophilicity (LogP) Not reported Higher (due to ethyl/methyl and phenyl) High (methoxy groups increase polarity but bulky substituents dominate)
pKb Not reported 9.27 Not reported
Chiral Centers 0 0 Likely 1 (propyl substituent)

Key Research Findings

  • Synthetic Challenges : Friedel-Crafts alkylation () and microwave-assisted methods () are critical for introducing ethoxy-pyrrolidine chains without side reactions .
  • Biological Relevance : Coumarins with pyrrolidine substituents (e.g., ) are linked to anticancer and antibacterial activities, though specific data for the target compound remains undisclosed .

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValue (Monoclinic C2/c)Reference
a (Å)35.225 (4)
β (°)108.008 (3)
R1/wR20.051/0.172
Data-to-Parameter Ratio18.8

Q. Table 2. Biological Activity of Structural Analogs

CompoundTargetIC₅₀/EC₅₀Reference
BPR10 (Morpholine)MAO-B0.372 µM
GW1929FFAR125 µM
RosiglitazonePPARγ98 nM

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